tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is a chemical compound that features a tert-butyl group, a morpholine ring, and a chlorosulfonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with chlorosulfonyl-containing reagents. The reaction conditions often require controlled temperatures and the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of microreactor systems can enhance the reaction rates and yield, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorosulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorosulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while nucleophilic substitution can produce various substituted morpholine derivatives.
Scientific Research Applications
Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate exerts its effects involves the interaction of the chlorosulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butanesulfinamide: Known for its use in asymmetric synthesis and as a chiral auxiliary.
Tert-butyl carbamate: Commonly used as a protecting group in organic synthesis.
Tert-butyl hydroperoxide: Used as an oxidizing agent in various chemical reactions.
Uniqueness
Tert-butyl (2S)-2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical modifications .
Properties
CAS No. |
2694057-51-5 |
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Molecular Formula |
C10H18ClNO5S |
Molecular Weight |
299.77 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(chlorosulfonylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18ClNO5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
UIXRWCSPFYYEDC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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